4-Allyl-1-butoxy-2-fluorobenzene
Description
4-Allyl-1-butoxy-2-fluorobenzene (CAS: 3D-THC30711) is a substituted benzene derivative featuring three distinct functional groups:
- Butoxy group at the 1-position, contributing to lipophilicity and steric bulk.
This compound has been listed as a "building block" by CymitQuimica, a supplier of specialized organic and bio-organic compounds. However, as of 2025, all product sizes (1g to 2500mg) are discontinued .
Properties
IUPAC Name |
1-butoxy-2-fluoro-4-prop-2-enylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FO/c1-3-5-9-15-13-8-7-11(6-4-2)10-12(13)14/h4,7-8,10H,2-3,5-6,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDCBDSAVQTXWEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)CC=C)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Allyl-1-butoxy-2-fluorobenzene typically involves the following steps:
Butoxylation: The butoxy group can be introduced via a Williamson ether synthesis, where the phenol derivative of the benzene ring reacts with butyl bromide in the presence of a strong base like sodium hydride.
Fluorination: The fluorine atom can be introduced through electrophilic aromatic substitution using a fluorinating agent such as N-fluorobenzenesulfonimide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The allyl group can undergo oxidation to form an epoxide or an aldehyde, depending on the oxidizing agent used.
Reduction: The compound can be reduced to form the corresponding alkane derivative.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Sodium amide or thiourea in polar aprotic solvents.
Major Products:
Oxidation: Epoxides, aldehydes, or carboxylic acids.
Reduction: Alkanes.
Substitution: Amines, thiols, or other substituted benzene derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, 4-Allyl-1-butoxy-2-fluorobenzene serves as a valuable building block for creating more complex molecules. Its unique structure allows for various modifications that can lead to new compounds with desirable properties.
Biology
Research has indicated potential biological activities associated with this compound. Studies focus on its interactions with enzymes and receptors, exploring its role in modulating biological pathways. The allyl group may facilitate covalent bonding with nucleophilic sites on proteins, while the fluorine atom enhances binding affinity through hydrogen bonding and electrostatic interactions.
Medicine
The compound is being investigated for its therapeutic properties, particularly in anti-inflammatory and antimicrobial applications. Preliminary studies suggest that it may exhibit bioactivity against certain pathogens or inflammatory processes, making it a candidate for further pharmacological development.
Industry
In industrial applications, this compound is utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique chemical properties make it suitable for developing new materials, including polymers and coatings that require specific functional characteristics.
Case Studies
Several studies have documented the applications of this compound:
- Biological Interaction Studies : Research published in scientific journals has focused on the compound's reactivity with various biological molecules, assessing its safety and efficacy for pharmaceutical applications.
- Electrochemical Studies : Investigations into the electrochemical behavior of this compound have revealed insights into its potential use in energy storage systems, particularly lithium-ion batteries where fluorinated additives are beneficial for performance enhancement .
- Catalytic Applications : The compound has been explored as a precursor in catalytic systems for oxidative addition reactions, demonstrating its utility in facilitating complex chemical transformations .
Mechanism of Action
The mechanism of action of 4-Allyl-1-butoxy-2-fluorobenzene involves its interaction with molecular targets such as enzymes and receptors. The allyl group can participate in covalent bonding with nucleophilic sites on proteins, while the fluorine atom can enhance the compound’s binding affinity through hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Structural and Hypothesized Property Comparison
| Compound Name | Substituents | Key Hypothesized Properties |
|---|---|---|
| This compound | 1-butoxy, 2-fluoro, 4-allyl | High lipophilicity (logP ~4.5*), moderate reactivity at allyl |
| 1-Butoxy-2-fluorobenzene | 1-butoxy, 2-fluoro | Lower logP (~3.8*) due to absence of allyl; reduced reactivity |
| 4-Allyl-1-methoxy-2-fluorobenzene | 1-methoxy, 2-fluoro, 4-allyl | Higher solubility (shorter alkoxy chain); lower thermal stability |
| 4-Methyl-1-butoxy-2-fluorobenzene | 1-butoxy, 2-fluoro, 4-methyl | Reduced reactivity (no allyl); similar logP but higher crystallinity |
*Estimated using fragment-based methods (e.g., Crippen’s method).
Key Observations:
Allyl Group Impact: The allyl group in this compound introduces unsaturation, enabling reactions like Diels-Alder cycloaddition or radical polymerization, absent in non-allyl analogs (e.g., 4-Methyl-1-butoxy-2-fluorobenzene) . Allyl derivatives generally exhibit lower melting points compared to methyl-substituted analogs due to reduced molecular symmetry.
Butoxy vs. Shorter Alkoxy Chains :
- The butoxy group increases lipophilicity (logP) compared to methoxy or ethoxy analogs, enhancing membrane permeability in biological systems. However, longer alkoxy chains may reduce aqueous solubility, limiting pharmaceutical applicability.
Fluorine’s Electronic Effects: The 2-fluoro substituent induces electron-withdrawing effects, directing electrophilic substitution to the 5-position of the benzene ring. This contrasts with non-fluorinated analogs, where substitution patterns differ significantly.
Research Findings and Limitations
Available insights are extrapolated from studies on similar compounds:
- Synthetic Challenges : The steric hindrance from the butoxy and allyl groups may complicate regioselective functionalization.
Biological Activity
4-Allyl-1-butoxy-2-fluorobenzene (C14H20F1O2) is a unique organic compound characterized by its allyl, butoxy, and fluorine substituents on a benzene ring. This structural composition enhances its potential biological activity, making it a subject of interest in medicinal and chemical research. This article explores the biological activities of this compound, its mechanisms of action, and relevant case studies.
The molecular weight of this compound is approximately 210.27 g/mol. The presence of the fluorine atom is believed to enhance lipophilicity and metabolic stability, facilitating interactions with biological targets such as enzymes and receptors.
The mechanism of action for this compound involves several key interactions:
- Covalent Bonding : The allyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their functionality.
- Hydrogen Bonding : The fluorine atom enhances binding affinity through hydrogen bonding and electrostatic interactions with target molecules.
These interactions can modulate enzyme activity and receptor signaling pathways, leading to various biological effects.
Biological Activity
Research indicates that this compound exhibits potential anti-inflammatory and antimicrobial properties . Its efficacy has been evaluated in several studies:
Antimicrobial Activity
In vitro studies have shown that compounds similar to this compound exhibit significant antibacterial effects against Staphylococcus aureus. For instance, related fluoroaryl compounds demonstrated minimum inhibitory concentrations (MIC) ranging from 16 µM to 128 µM against various bacterial strains .
Anti-inflammatory Effects
Preliminary investigations suggest that the compound may also possess anti-inflammatory properties. The specific pathways involved remain under investigation but are hypothesized to relate to its interaction with inflammatory mediators.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-Allyl-1-butoxybenzene | C13H18O2 | Lacks fluorine, potentially different reactivity |
| 4-Allyl-2-butoxybenzene | C14H20O2 | Butoxy group in a different position affecting properties |
| 5-Allyl-1-butoxy-2,3-difluorobenzene | C14H18F2O2 | Contains two fluorine atoms, enhancing reactivity |
The combination of the allyl group with a butoxy substituent and a single fluorine atom in this compound contributes to its distinct chemical behavior and biological activity compared to these similar compounds .
Case Studies
Several studies have explored the biological implications of compounds related to or derived from this compound:
- Study on Fluoroaryl Compounds : A study published in Nature demonstrated that fluoroaryl derivatives showed enhanced antibacterial activity due to the presence of fluorine atoms. The compound MA-1156 exhibited significant inhibition against S. aureus, which may parallel findings for this compound .
- Electrochemical Studies : Research involving electrochemical oxidation indicated that similar compounds could undergo transformations that enhance their biological activity, suggesting that structural modifications could lead to improved therapeutic profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
